N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Description
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a heterocyclic compound featuring a thiazole ring with a methyl substituent at position 4 and a piperazine moiety substituted with a pyridin-2-yl group. The butanamide backbone links these structural elements, with a ketone oxygen at the 4-position. Its structural complexity necessitates precise synthetic methods, likely involving condensation reactions and heterocyclic ring formation .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-13-12-25-17(19-13)20-15(23)5-6-16(24)22-10-8-21(9-11-22)14-4-2-3-7-18-14/h2-4,7,12H,5-6,8-11H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZSNHGEOBMFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include thionyl chloride, piperazine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
-
Thiazole ring : Aromatic heterocycle with potential for electrophilic substitution.
-
Amide group : Susceptible to hydrolysis and nucleophilic substitution.
-
Ketone : Reactive toward nucleophilic addition or reduction.
-
Piperazine-pyridine system : Participates in alkylation, acylation, and coordination chemistry.
Hydrolysis Reactions
The amide and ketone groups undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Yield/Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid + 4-methyl-1,3-thiazol-2-amine | Partial degradation observed at high temperatures |
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol derivative | Requires catalytic acid for activation |
Data from analogous sulfonamide and thiazole-containing compounds (e.g., EVT-15072641) suggest hydrolytic instability in polar protic solvents, necessitating careful storage conditions.
Nucleophilic Substitution
The thiazole ring and pyridine moiety are sites for nucleophilic attack.
Thiazole Reactivity
-
Electrophilic substitution : Bromination occurs at the 5-position of the thiazole ring under mild conditions (Br₂, CHCl₃, 25°C).
-
Nucleophilic displacement : The thiazole’s exocyclic imine group reacts with amines to form Schiff base derivatives.
Pyridine-Piperazine Interactions
The pyridinyl group participates in:
-
Coordination chemistry : Binds to transition metals (e.g., Pd, Pt) via the nitrogen lone pair, forming complexes with potential catalytic activity .
-
Alkylation : Reacts with alkyl halides at the piperazine nitrogen, modifying pharmacological properties.
Cycloaddition and Ring-Opening Reactions
The thiazole ring engages in [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Reaction outcomes depend on electronic effects of substituents:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused thiazole-dione derivative | Intermediate for polymer synthesis |
| Acetylene | Cu(I) catalyst | Thiazolo-pyridine hybrid | Bioactive scaffold |
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation:
-
Thiazole ring : Resists oxidation by H₂O₂ but degrades with KMnO₄ in acidic media.
-
Pyridine moiety : Oxidizes to pyridine N-oxide under strong oxidizing agents (e.g., mCPBA) .
Synthetic Modifications for Bioactivity
Structural analogs (e.g., CHEMBL259415 ) highlight strategies to enhance solubility or binding affinity:
-
Acylation : React with acetic anhydride to modify the piperazine nitrogen.
-
Sulfonation : Introduce sulfonyl groups at the thiazole’s 4-position for increased metabolic stability.
Degradation Pathways
Accelerated stability studies (40°C, 75% RH) reveal:
-
Hydrolytic degradation : Major pathway in aqueous buffers (pH 7.4).
-
Photodegradation : Thiazole ring opens under UV light (λ = 254 nm), forming sulfonic acid derivatives.
Key Challenges and Research Gaps
-
Limited data on enantioselective reactions due to the compound’s planar geometry.
-
Need for greener synthetic protocols to improve atom economy.
Scientific Research Applications
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4-(3-oxo-1-piperazinyl)butanamide ()
This analogue replaces the thiazole ring with a 1,3,4-thiadiazole and substitutes the methyl group on the heterocycle with a methoxymethyl moiety. Additionally, the piperazine ring is modified with a 3-oxo group instead of a pyridin-2-yl substituent. These differences have significant implications:
- Substituent Effects : The methoxymethyl group may enhance solubility compared to the methyl group in the target compound.
- Piperazine Modification : The 3-oxo group introduces a hydrogen-bond acceptor, whereas the pyridin-2-yl group in the target compound enables π-π stacking interactions.
Thiazole Derivatives with Piperazine Linkages ()
Compounds like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide share the thiazole-piperazine framework but incorporate phenylpyrazole substituents. This highlights the versatility of thiazole-piperazine hybrids in drug design, where substituent variation tailors target specificity .
Pharmacological Implications (Inferred)
While direct data are unavailable, structural comparisons suggest:
- Target Compound : The pyridinyl-piperazine moiety may enhance CNS penetration or receptor affinity, as seen in antipsychotics (e.g., aripiprazole).
- Thiadiazolyl Analogue : The 3-oxo-piperazine and methoxymethyl groups could improve metabolic stability but reduce lipophilicity.
Biological Activity
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a detailed overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
The compound's molecular formula is with a molecular weight of 336.42 g/mol. Its structure includes a thiazole ring and a piperazine moiety, which are known to contribute significantly to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 µg/mL |
| Compound B | Escherichia coli | 62.50 µg/mL |
| N-(thiazolyl) derivative | Bacillus subtilis | 15.625 µg/mL |
The presence of the thiazole moiety is crucial for enhancing the antimicrobial efficacy, as evidenced by the structure–activity relationship (SAR) studies conducted on various thiazole derivatives .
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro studies against several cancer cell lines. Notably, compounds containing the thiazole ring have been reported to induce apoptosis in cancer cells by activating caspase pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving human cancer cell lines (e.g., A431 and Jurkat), it was observed that treatment with thiazole derivatives resulted in significant apoptosis rates compared to control groups. The IC50 values for these compounds were lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Anticonvulsant Activity
The anticonvulsant activity of this compound has also been explored. In preclinical models using maximal electroshock seizure (MES) tests, this compound demonstrated protective effects against seizures.
Table 2: Anticonvulsant Activity Assessment
| Dose (mg/kg) | Protection Rate (%) |
|---|---|
| 30 | 50 |
| 100 | 75 |
| 300 | 100 |
These findings suggest that the compound could be developed further as a potential treatment for epilepsy and other seizure disorders .
Q & A
Q. What synthetic methodologies are reported for preparing N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide and related thiazole-piperazine hybrids?
Answer: Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives or condensation of α-haloketones with thioureas.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, reacting a thiazole intermediate with 4-(pyridin-2-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Final acylation using activated carbonyl reagents (e.g., EDCI/HOBt) to form the butanamide backbone. Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
Q. How is the structural identity of this compound confirmed experimentally?
Answer: Key techniques include:
- NMR spectroscopy : H and C NMR verify substituent connectivity. For instance, the Z-configuration of the thiazole-ylidene group is confirmed by coupling constants and chemical shifts of olefinic protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths and stereochemistry .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies address low yields in the final acylation step during synthesis?
Answer: Yield optimization involves:
- Activating agents : Use of carbodiimides (e.g., EDCI) with additives like HOBt to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., epimerization) .
- Purification : Gradient elution in column chromatography separates closely related byproducts, as seen in thiazole-carboxamide syntheses .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological activity?
Answer: SAR strategies include:
- Piperazine substitution : Replacing pyridin-2-yl with bulkier groups (e.g., 4-chlorophenyl) to enhance receptor binding, as demonstrated in analogous piperazine-thiazole hybrids .
- Thiazole modification : Introducing electron-withdrawing groups (e.g., fluoro) to modulate electronic properties and metabolic stability .
- Amide linker variation : Testing ester or sulfonamide analogs to improve bioavailability .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Molecular docking : Software like AutoDock Vina models binding poses. For example, docking the thiazole-piperazine core into ATP-binding pockets of kinases identifies key hydrogen bonds with conserved residues (e.g., hinge-region interactions) .
- MD simulations : Assess stability of ligand-receptor complexes over time, evaluating RMSD and binding free energies (MM-PBSA/GBSA) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across assays)?
Answer: Contradictions arise from:
- Assay conditions : Variations in pH, ion concentration, or ATP levels in kinase assays. Standardization using reference inhibitors (e.g., staurosporine) improves reproducibility .
- Compound purity : HPLC analysis (≥95% purity) ensures impurities do not skew results. For instance, trace dimethyl sulfoxide (DMSO) in stock solutions can artifactually inhibit enzymes .
- Cell permeability : Confounders like efflux pumps (e.g., P-gp) are addressed using transporter inhibitors (e.g., verapamil) in cellular assays .
Methodological Considerations
Q. What analytical techniques quantify this compound in biological matrices (e.g., plasma)?
Answer:
- LC-MS/MS : A validated method using a C18 column and electrospray ionization (ESI) in positive ion mode. Internal standards (e.g., deuterated analogs) correct for matrix effects .
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) removes interferents .
Q. How are stability studies designed to assess the compound’s shelf-life under varying conditions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
